molecular formula C7H11NO4 B069033 3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one CAS No. 177087-48-8

3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one

Cat. No. B069033
M. Wt: 173.17 g/mol
InChI Key: IEEDQYSARRUECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMA-2 and is a member of the phenethylamine family. It is a synthetic compound that has been synthesized using various methods.

Mechanism Of Action

The exact mechanism of action of 3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one is not fully understood. However, it is believed to act as a serotonin receptor agonist, which may contribute to its therapeutic effects. It has also been shown to increase the release of dopamine and norepinephrine, which may contribute to its antidepressant effects.

Biochemical And Physiological Effects

3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has also been extensively studied, and its effects are well-documented. However, there are also limitations to using this compound in lab experiments. It can be difficult to obtain, and its effects may vary depending on the dosage and administration route.

Future Directions

There are several future directions for the study of 3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one. One area of research is the development of more efficient synthesis methods. Another area of research is the study of its potential use as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one can be synthesized using various methods. The most common method is the condensation of 3,4,5-trimethoxyphenylacetone with hydroxylamine hydrochloride. The resulting product is then reduced using sodium borohydride to obtain 3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one. Other methods of synthesis include the use of sodium hydride and sodium cyanoborohydride.

Scientific Research Applications

3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including depression, anxiety, and Parkinson's disease. It has also been studied for its potential use as a neuroprotective agent.

properties

CAS RN

177087-48-8

Product Name

3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

2,3,4-trimethoxy-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C7H11NO4/c1-10-4-5(11-2)7(12-3)8-6(4)9/h7H,1-3H3,(H,8,9)

InChI Key

IEEDQYSARRUECX-UHFFFAOYSA-N

SMILES

COC1C(=C(C(=O)N1)OC)OC

Canonical SMILES

COC1C(=C(C(=O)N1)OC)OC

synonyms

2H-Pyrrol-2-one,1,5-dihydro-3,4,5-trimethoxy-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.